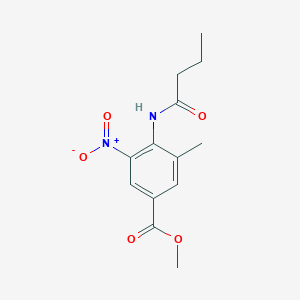

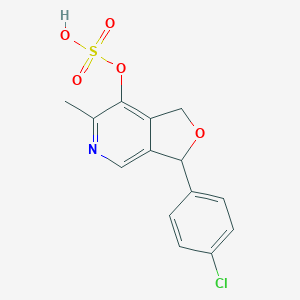

Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate

描述

Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate is a chemical compound that serves as an intermediate in the synthesis of various pharmaceuticals. It is derived from 3-methyl-4-nitrobenzoic acid through a series of chemical reactions including esterification, catalytic hydrogenation, acylamination, nitration, and refinement .

Synthesis Analysis

The synthesis of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate has been optimized through pilot plant experiments to determine the best process parameters . An improved method for its synthesis involves the preparation of methyl 4-butyrylamino-3-methylbenzoate from methyl 4-amino-3-methylbenzoate and butyryl chloride in chloroform, followed by nitration with fuming nitric acid at low temperatures, resulting in an overall yield of 88% . Another study suggests using a mixture of nitric acid and sulfuric acid for nitration, which offers advantages such as low production cost, high quality, and yield above 80% .

Molecular Structure Analysis

The molecular structure of related compounds has been studied through various techniques. For instance, the crystal structure of ethyl 4-butylamino-3-nitrobenzoate, a compound with a similar structure, shows intramolecular N—H⋯O hydrogen bonds forming an S(6) ring motif and is stabilized by intermolecular hydrogen bonds . Although not directly related to the target compound, these studies provide insights into the potential molecular interactions and stability of similar nitrobenzoate esters.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate include esterification, catalytic hydrogenation, acylamination, and nitration . The nitration step has been the focus of several studies, with improvements aimed at increasing yield and efficiency . The reduction of the nitro group to an amino group in related compounds has been performed using iron powder, with factors such as the ratio of mixed acid, nitration time, and reduction temperature being investigated .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate are not detailed in the provided papers, related compounds have been characterized using 1H NMR and IR spectroscopy . The properties of these compounds can be inferred to some extent from their molecular structure and the nature of their functional groups. For example, the presence of nitro and ester groups typically suggests certain solubility characteristics and reactivity patterns.

科学研究应用

改进的合成技术

研究人员已经开发出了改进的Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate合成技术,突出了提供更高产量、成本效益和环境效益的方法。例如,在硝化过程中使用硝酸和硫酸混合酸已被证明可以显著提高产量超过80%,提供了低生产成本和高质量产出的优势(Cai Chun, 2004)。另一项研究提出了一种改进的合成程序,实现了总产率为88%,展示了高效率和低成本(Ren Li-jun, 2008)。

药物中间体

Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate在药物生产中起着关键的中间体作用。一种方便的合成过程涉及使用硝酸和硫酸混合酸对Methyl 4-butyrylamino-3-methylbenzoate进行硝化,然后还原。这种方法展示了低成本和高产量的优势,总产率达到72%(Tao Feng, 2005)。

结构分析和化学性质

Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate及其相关化合物的结构和化学性质已经得到广泛研究。对其晶体结构内的氢键链和片进行研究,可以深入了解该化合物的分子相互作用和稳定性。这些分析对于了解其在各种溶剂和条件下的行为至关重要,这对于其在合成和药物配方中的应用至关重要(J. Portilla et al., 2007)。

安全和危害

The compound is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. In case of accidental release, it is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

属性

IUPAC Name |

methyl 4-(butanoylamino)-3-methyl-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5/c1-4-5-11(16)14-12-8(2)6-9(13(17)20-3)7-10(12)15(18)19/h6-7H,4-5H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGCBUUTXGYCQAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C(C=C(C=C1C)C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00430843 | |

| Record name | Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00430843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate | |

CAS RN |

152628-01-8 | |

| Record name | 4-Butyrylamino-3-methyl-5-nitrobenzoic acid methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152628-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00430843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 3-methyl-5-nitro-4-[(1-oxobutyl)amino]-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 4-(butanoylamino)-3-methyl-5-nitrobenzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8JE88MQU7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B140976.png)

![5-[4-(Aminomethyl)-3,5-dimethoxyphenoxy]pentanoic Acid Acetate](/img/structure/B140989.png)

![2-Azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B140992.png)

![Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B140995.png)